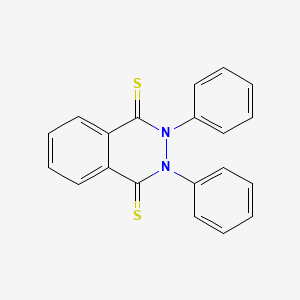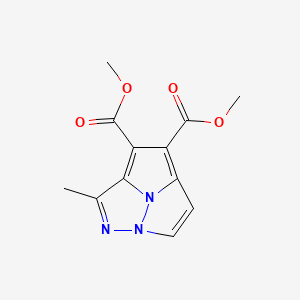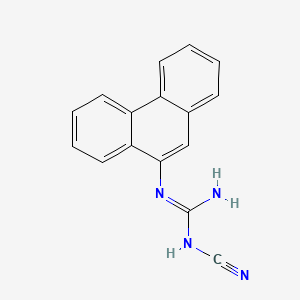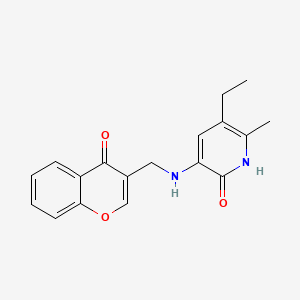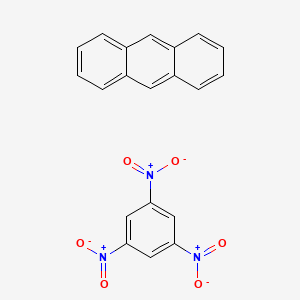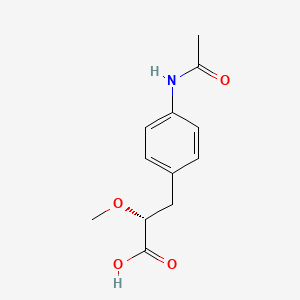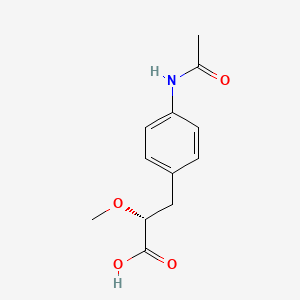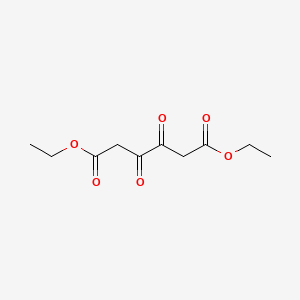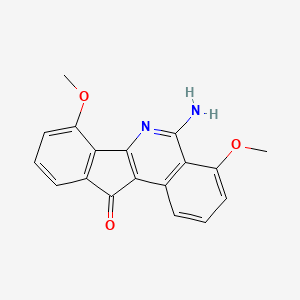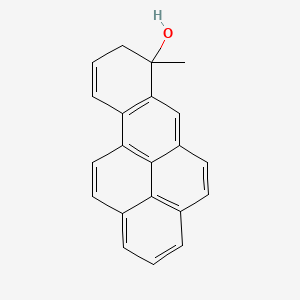![molecular formula C23H27N3O6S2 B12804985 (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole CAS No. 27863-17-8](/img/structure/B12804985.png)
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is a complex organic molecule that combines features of sulfonamides and imidazothiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with L-glutamic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and isolated.
For the synthesis of (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, a common method involves the cyclization of a phenyl-substituted thioamide with an appropriate diamine under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The sulfonamide group in (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid can undergo oxidation to form sulfone derivatives.
Reduction: The imidazothiazole ring in (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole can be reduced to form dihydroimidazothiazole derivatives.
Substitution: Both compounds can undergo nucleophilic substitution reactions, where the sulfonamide or imidazothiazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazothiazole derivatives.
Substitution: Various substituted sulfonamides and imidazothiazoles.
科学研究应用
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor modulators. They are used in assays to investigate the biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, these compounds are explored for their potential therapeutic applications. They are investigated as potential drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, these compounds are used in the development of new materials with unique properties. They are incorporated into polymers, coatings, and other materials to enhance their performance and durability.
作用机制
The mechanism of action of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their reactions, thereby disrupting the biochemical pathways in which they are involved.
For (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, the mechanism of action involves the modulation of receptor activity. The compound binds to specific receptors on the cell surface, altering their conformation and activity. This modulation can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- (2S)-2-[(4-chlorophenyl)sulfonylamino]pentanedioic acid
- (6S)-6-(4-methylphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- (2S)-2-[(4-methoxyphenyl)sulfonylamino]pentanedioic acid
Uniqueness
The uniqueness of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid lies in its specific sulfonamide group, which imparts distinct chemical and biological properties. Similarly, (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is unique due to its imidazothiazole ring structure, which confers specific binding affinities and reactivity.
These compounds are distinguished from their analogs by their specific substituents, which influence their reactivity, stability, and biological activity
属性
CAS 编号 |
27863-17-8 |
|---|---|
分子式 |
C23H27N3O6S2 |
分子量 |
505.6 g/mol |
IUPAC 名称 |
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid;(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H15NO6S.C11H12N2S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15;1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17);1-5,10H,6-8H2/t2*10-/m01/s1 |
InChI 键 |
GBSJSWQLBOZWTA-QTFBQHTASA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O.C1CSC2=N[C@H](CN21)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CSC2=NC(CN21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





